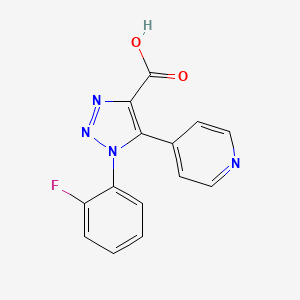![molecular formula C24H25N3OS B2457761 7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 442879-02-9](/img/structure/B2457761.png)
7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, studies have shown that this compound can interact with several cellular pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, this compound has been found to inhibit the activity of several enzymes, including HDAC and PARP, which are involved in cell proliferation and DNA repair.
Biochemical and Physiological Effects:
7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine in lab experiments include its unique biochemical and physiological effects, as well as its potential applications in cancer research and the treatment of inflammatory diseases. However, there are also limitations to using this compound, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
Future Directions
There are several future directions for the study of 7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine. One potential direction is to investigate its potential applications in combination therapy with other anticancer drugs. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its interactions with cellular pathways. Finally, the development of more efficient and cost-effective synthesis methods for this compound could enable broader use in scientific research.
Synthesis Methods
The synthesis of 7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps, including the reaction of 4-methoxybenzaldehyde with pentanethiol to form the corresponding thioether. This thioether is then reacted with 2,4,5-triphenylpyrrolo[2,3-d]pyrimidine to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Scientific Research Applications
7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential applications in scientific research. This compound has been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
7-(4-methoxyphenyl)-4-pentylsulfanyl-5-phenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-3-4-8-15-29-24-22-21(18-9-6-5-7-10-18)16-27(23(22)25-17-26-24)19-11-13-20(28-2)14-12-19/h5-7,9-14,16-17H,3-4,8,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBCBEZSEASDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

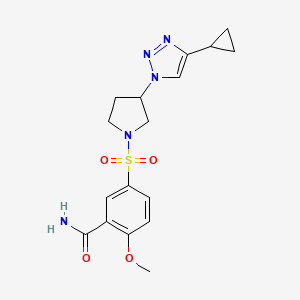
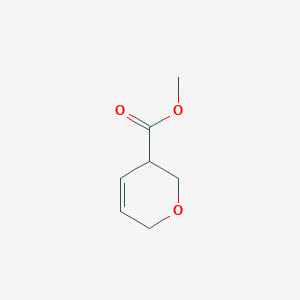

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide](/img/structure/B2457682.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2457683.png)
![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2457684.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2457688.png)
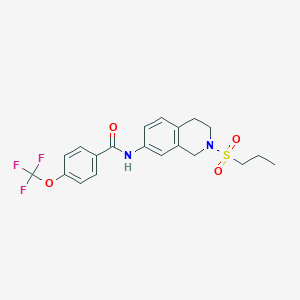
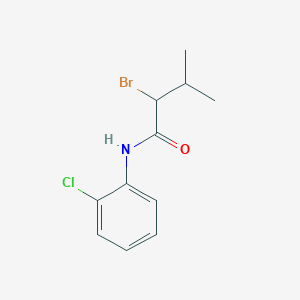
![5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2457692.png)


![Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2457699.png)
